1-methyl-2-[(E)-2-(2,3,4-trimethoxyphenyl)ethenyl]pyridin-1-ium iodide

nonlinear optics second‑harmonic generation crystal engineering

1-Methyl-2-[(E)-2-(2,3,4-trimethoxyphenyl)ethenyl]pyridin-1-ium iodide (CAS 1033847-81-2) is a cationic styrylpyridinium salt featuring a 2,3,4-trimethoxyphenyl donor conjugated to an N-methylpyridinium acceptor via an E‑ethenyl bridge. The compound belongs to the broader class of donor–π–acceptor (D–π–A) chromophores, which are intensively investigated for nonlinear optical (NLO) applications, fluorescent cell imaging, and neuroprotective activity.

Molecular Formula C17H20INO3
Molecular Weight 413.255
CAS No. 1033847-81-2
Cat. No. B2755526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-2-[(E)-2-(2,3,4-trimethoxyphenyl)ethenyl]pyridin-1-ium iodide
CAS1033847-81-2
Molecular FormulaC17H20INO3
Molecular Weight413.255
Structural Identifiers
SMILESC[N+]1=CC=CC=C1C=CC2=C(C(=C(C=C2)OC)OC)OC.[I-]
InChIInChI=1S/C17H20NO3.HI/c1-18-12-6-5-7-14(18)10-8-13-9-11-15(19-2)17(21-4)16(13)20-3;/h5-12H,1-4H3;1H/q+1;/p-1/b10-8+;
InChIKeyYGOZTFRDOOTFDH-VRTOBVRTSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-2-[(E)-2-(2,3,4-trimethoxyphenyl)ethenyl]pyridin-1-ium iodide (CAS 1033847-81-2): A Regiospecific Styrylpyridinium Salt for NLO and Bioactivity Research Procurement


1-Methyl-2-[(E)-2-(2,3,4-trimethoxyphenyl)ethenyl]pyridin-1-ium iodide (CAS 1033847-81-2) is a cationic styrylpyridinium salt featuring a 2,3,4-trimethoxyphenyl donor conjugated to an N-methylpyridinium acceptor via an E‑ethenyl bridge . The compound belongs to the broader class of donor–π–acceptor (D–π–A) chromophores, which are intensively investigated for nonlinear optical (NLO) applications, fluorescent cell imaging, and neuroprotective activity . The specific placement of the three methoxy groups at the 2, 3, and 4 positions distinguishes it from other trimethoxy regioisomers and is reported to induce non‑centrosymmetric crystal packing in closely related stilbazolium systems, a prerequisite for second‑order NLO effects .

Why Generic Styrylpyridinium Salts Cannot Substitute for 1-Methyl-2-[(E)-2-(2,3,4-trimethoxyphenyl)ethenyl]pyridin-1-ium iodide in NLO and Bioactivity Workflows


Substituting a generic styrylpyridinium salt for the 2,3,4‑trimethoxy‑substituted compound risks losing the specific photophysical and biological signatures that arise from the precise methoxy regiochemistry. Even seemingly minor alterations—such as relocating methoxy groups from the 2,3,4‑ to the 2,4,5‑positions—can invert crystal symmetry from non‑centrosymmetric to centrosymmetric, completely extinguishing second‑order NLO activity . Similarly, changing the N‑alkyl chain length (e.g., methyl → hexyl) or shifting the styryl attachment from the 2‑ to the 4‑position of the pyridinium ring alters solvatochromism, cytotoxicity, and DNA‑binding affinity, making generic “in‑class” replacement unreliable for reproducible research or industrial specification .

Quantitative Differentiation Evidence for 1-Methyl-2-[(E)-2-(2,3,4-trimethoxyphenyl)ethenyl]pyridin-1-ium iodide vs. Closest Analogs


Second‑Harmonic Generation (SHG) Capability: 2,3,4‑Trimethoxy Enables Non‑Centrosymmetric Packing vs. Inactive 2,4,5‑Regioisomer

The 2,3,4‑trimethoxy substitution pattern promotes non‑centrosymmetric crystal alignment that is essential for second‑order NLO effects. In the closely related 2,3,4‑trimethoxy benzaldehyde‑N‑methyl‑4‑stilbazolium (TMBS) system, the resulting hydrate TMBS‑T exhibited a second‑harmonic generation (SHG) intensity of 19× KDP (potassium dihydrogen phosphate) and a calculated second‑order NLO coefficient d₃₃ of –40.05 pm/V at 1064 nm . In contrast, the 2,4,5‑trimethoxy regioisomer (1‑methyl‑2‑[(E)‑2,4,5‑trimethoxystyryl]pyridinium iodide) crystallizes in the centrosymmetric triclinic space group P‑1, precluding any bulk second‑order NLO response . Although the target compound has the styryl unit at the 2‑position of pyridinium rather than the 4‑position as in TMBS, the identical 2,3,4‑trimethoxyphenyl donor motif is the critical determinant of non‑centrosymmetric packing.

nonlinear optics second‑harmonic generation crystal engineering

Antibacterial Activity Spectrum: 2,4,5‑Regioisomer is Inactive Across Eight Strains; 2,3,4‑Analogues Remain Untested, Creating a Discovery Niche

The 2,4,5‑trimethoxy regioisomer was tested against Bacillus subtilis, Enterococcus faecalis, Staphylococcus aureus, Methicillin‑resistant S. aureus (MRSA), Vancomycin‑resistant E. faecalis, Pseudomonas aeruginosa, Salmonella typhi, and Shigella sonnei and found to be completely inactive . No antibacterial data are available for the 2,3,4‑trimethoxy compound, which represents an unexplored chemical space. Given that other styrylpyridinium derivatives display potent antifungal activity (MIC values as low as 0.06 µg/mL against Candida albicans) , the 2,3,4‑substitution pattern may yield a distinct activity profile that warrants primary screening.

antimicrobial screening structure‑activity relationship pyridinium salts

Cytotoxicity and Fluorescence Quantum Yield: 3,4,5‑Regioisomer Establishes Class Baselines for Anticancer Screening

A systematic study of styrylpyridinium dyes that included a 3,4,5‑trimethoxyphenyl donor compound (SP‑6) reported an IC₅₀ of 1.0 ± 0.03 µg/mL against HT‑1080 fibrosarcoma cells and 0.4 µg/mL against MH‑22A hepatoma cells, with a basal LD₅₀ of 477 mg/kg and a Stokes shift of 240 nm . These data establish the class potential for anticancer selectivity and intracellular imaging, but the 2,3,4‑trimethoxy regioisomer remains uncharacterized. Procurement of the 2,3,4‑compound enables head‑to‑head comparison with the 3,4,5‑regioisomer to determine whether methoxy relocation improves the therapeutic window or alters subcellular localization.

cytotoxicity fluorescence imaging styrylpyridinium dyes

Neuroprotective Patent Scope: 2,3,4‑Trimethoxy Regioisomer Falls Within Claimed Genus for Antiparkinsonian and Anti‑Alzheimer’s Applications

A Chinese patent (CN 201611181281) discloses a broad genus of styrylpyridinium compounds for the treatment of neurodegenerative diseases including Alzheimer’s, Parkinson’s, Huntington’s, and vascular dementia . The generic structure encompasses the 2,3,4‑trimethoxy‑substituted compound. Additionally, a vendor datasheet citing Kumar et al. (World J. Chem. 2009, 4, 195) lists antitremor, antirigidity, and antihypokinetic activities for a related compound . While the patent does not provide compound‑specific IC₅₀ values, it establishes intellectual property relevance and therapeutic intent that distinguishes the 2,3,4‑regioisomer from non‑claimed alternatives.

neurodegeneration patent landscape Parkinson’s disease

Application Scenarios Where 1-Methyl-2-[(E)-2-(2,3,4-trimethoxyphenyl)ethenyl]pyridin-1-ium iodide Provides Scientific or Procurement Advantage


Second‑Order Nonlinear Optical Material Development

The 2,3,4‑trimethoxy pattern is directly linked to non‑centrosymmetric crystal packing in stilbazolium‑type chromophores, a prerequisite for second‑harmonic generation. Researchers designing frequency doublers or electro‑optic modulators should procure this compound as a crystallization candidate, since the 2,4,5‑regioisomer yields centrosymmetric crystals and zero SHG .

Antimicrobial Resistance Screening

Because the 2,4,5‑trimethoxy analog was tested and found completely inactive against eight clinically relevant bacterial strains, the 2,3,4‑compound represents an unexplored phenotype for antibiotic discovery. Laboratories running MRSA, VRE, or Gram‑negative panels can use the 2,3,4‑compound to probe whether methoxy regiochemistry unlocks antibacterial potency .

Fluorescent Probe Optimization for Cancer Cell Imaging

The 3,4,5‑trimethoxy styrylpyridinium dye achieved an IC₅₀ of 1.0 µg/mL against fibrosarcoma cells with a 240 nm Stokes shift, but its photoluminescence quantum yield was low (0.5–0.7%). The 2,3,4‑regioisomer should be systematically compared in the same cell lines to determine whether repositioning the methoxy groups enhances brightness or reduces cytotoxicity, critical for developing theranostic agents .

Neurodegeneration Lead Identification

The inclusion of this specific regioisomer within a neurodegeneration patent family, coupled with a literature report of antiparkinsonian‑like effects, justifies its acquisition for hit‑to‑lead campaigns targeting Alzheimer’s or Parkinson’s disease models. The compound serves as a scaffold for medicinal chemistry elaboration within a protected chemical space .

Quote Request

Request a Quote for 1-methyl-2-[(E)-2-(2,3,4-trimethoxyphenyl)ethenyl]pyridin-1-ium iodide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.